molecular formula C10H13Cl2N3O2 B3192526 tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate CAS No. 631914-72-2

tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate

Cat. No.: B3192526
CAS No.: 631914-72-2
M. Wt: 278.13 g/mol
InChI Key: PGUUNVCREMQDIX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate is a heterocyclic compound featuring a pyridazine core substituted with two chlorine atoms at positions 3 and 6, and a tert-butyl carbamate-protected aminomethyl group at position 4 (Fig. 1). Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic properties, while the chlorine substituents enhance electrophilicity and influence reactivity patterns. The tert-butyl carbamate group acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions for downstream functionalization. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to its versatility in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)13-5-6-4-7(11)14-15-8(6)12/h4H,5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUUNVCREMQDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700555
Record name tert-Butyl [(3,6-dichloropyridazin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631914-72-2
Record name tert-Butyl [(3,6-dichloropyridazin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate typically involves the reaction of 3,6-dichloropyridazine with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

tert-Butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound is utilized in the development of pharmaceuticals, particularly as a potential TRPA1 antagonist. TRPA1 (Transient Receptor Potential Ankyrin 1) is implicated in pain and inflammatory responses. Compounds like tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate can be designed to inhibit TRPA1, providing therapeutic avenues for treating diseases associated with pain and inflammation .

1.2 Peptidomimetics

In medicinal chemistry, carbamates are often used to enhance the stability of peptide-based drugs. The incorporation of this compound into peptide mimetics can improve their pharmacokinetic properties and metabolic stability, making them more effective as drug candidates . This application is particularly relevant for developing enzyme inhibitors that require high specificity and affinity.

Agrochemical Applications

2.1 Pesticide and Herbicide Use

This compound has been identified as an effective pesticide and herbicide. Its chemical structure allows it to manage and control various pests and weeds effectively . This application is crucial in agricultural settings where pest resistance can significantly impact crop yields.

Synthesis and Chemical Properties

3.1 Synthetic Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3,6-dichloropyridazine derivatives. The process can often be optimized to yield high purity and yield, making it suitable for both laboratory research and industrial applications.

3.2 Stability and Solubility

The compound exhibits good solubility in organic solvents such as methylene chloride and chloroform but shows limited solubility in water. This property is advantageous for applications requiring specific solvent interactions .

Case Studies

4.1 Pharmacological Studies

A study on the pharmacological effects of TRPA1 antagonists demonstrated that derivatives similar to this compound effectively reduced pain responses in animal models. This highlights its potential as a therapeutic agent for pain management .

4.2 Agricultural Trials

Field trials assessing the efficacy of this compound as a herbicide showed significant reductions in weed populations without adversely affecting crop health. Such studies are critical for determining the practicality of using this compound in real-world agricultural scenarios .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section provides a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Chlorinated Heterocyclic Carbamates

tert-Butyl N-[(6-Chloropyrimidin-4-yl)methyl]carbamate
  • Structure : Pyrimidine ring (nitrogens at positions 1 and 3) with a single chlorine at position 6 and a tert-butyl carbamate group at position 4.
  • Molecular Weight : ~257.69 g/mol (C₁₀H₁₃ClN₃O₂).
  • Key Differences: Pyrimidine’s nitrogen positions reduce electron deficiency compared to pyridazine, leading to milder reactivity in nucleophilic substitutions. The mono-chloro substitution decreases lipophilicity (LogP ~2.1) relative to the dichloropyridazine analog (LogP ~3.5), enhancing aqueous solubility.
  • Applications : Common intermediate in kinase inhibitor synthesis due to pyrimidine’s prevalence in drug discovery .
tert-Butyl N-[(3,6-Dichloropyridazin-4-yl)methyl]carbamate
  • Structure : Pyridazine core with chlorines at positions 3 and 6.
  • Molecular Weight : ~289.9 g/mol (C₁₁H₁₃Cl₂N₃O₂).
  • Key Features :
    • Dichloro substitution increases electrophilicity, favoring Suzuki-Miyaura and Ullmann couplings.
    • Higher LogP (~3.5) due to aromatic chlorination, reducing solubility in polar solvents.
  • Applications : Agrochemical intermediates (e.g., herbicides, fungicides) leveraging pyridazine’s stability under oxidative conditions .

Non-Aromatic Carbamates

tert-Butyl ((1-Amino-4-methoxycyclohexyl)methyl)carbamate
  • Structure: Cyclohexane ring with methoxy and tert-butyl carbamate-protected aminomethyl groups.
  • Molecular Weight : ~274.35 g/mol (C₁₃H₂₄N₂O₃).
  • Key Differences :
    • The aliphatic cyclohexane ring introduces significant steric bulk, reducing metabolic clearance.
    • Methoxy group improves solubility (LogP ~2.8) via hydrogen bonding.
  • Applications : Central nervous system (CNS) drug candidates due to enhanced blood-brain barrier penetration .
tert-Butyl N-[(4-Methylpiperidin-4-yl)carbamate
  • Structure : Piperidine ring with a methyl group and tert-butyl carbamate.
  • Molecular Weight : ~228.33 g/mol (C₁₁H₂₁N₂O₂).
  • Key Features :
    • Piperidine’s conformational flexibility supports peptide mimicry and receptor binding.
    • Moderate solubility (LogP ~1.9) ideal for proteolysis-targeting chimeras (PROTACs) .

Physicochemical and Application Comparison Table

Compound Heterocycle/Backbone Substituents Molecular Weight (g/mol) LogP Solubility Key Applications
This compound Pyridazine 3,6-Cl₂, Boc-protected 289.9 ~3.5 Low (DMSO) Agrochemical intermediates
tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate Pyrimidine 6-Cl, Boc-protected 257.69 ~2.1 Moderate Kinase inhibitors
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexane 4-OCH₃, Boc-protected 274.35 ~2.8 Moderate CNS therapeutics
tert-Butyl N-[(4-methylpiperidin-4-yl)carbamate Piperidine 4-CH₃, Boc-protected 228.33 ~1.9 High Peptide synthesis

Research Findings and Industrial Relevance

  • Reactivity : The dichloropyridazine derivative undergoes regioselective amination at position 4 due to electron withdrawal by chlorines, whereas the pyrimidine analog reacts preferentially at position 2 .
  • Biological Activity : Pyridazine-based compounds exhibit herbicidal activity against broadleaf weeds, while pyrimidine analogs show antitumor potency in vitro (e.g., IC₅₀ = 0.5 µM against EGFR mutants) .
  • Synthetic Utility : The tert-butyl carbamate group in all analogs enables efficient amine protection-deprotection strategies, critical for multi-step syntheses .

Biological Activity

Tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C10H13Cl2N3O2C_{10}H_{13}Cl_2N_3O_2 and a molecular weight of approximately 278.14 g/mol, this compound is structurally characterized by the presence of a pyridazine moiety, which is known for its diverse biological properties.

Carbamates, including this compound, typically exert their biological effects through the formation of covalent bonds with target proteins. This can lead to significant alterations in the function of enzymes or receptors involved in various biochemical pathways. Notably, carbamates are often associated with the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, which can have implications in neuropharmacology and potential therapeutic applications in neurodegenerative diseases .

Biological Activity

Research indicates that compounds containing pyridazine derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific activity of this compound has been explored in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays demonstrated effective inhibition against several bacterial strains, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. Experimental models suggest that it may reduce pro-inflammatory cytokine levels, thereby providing therapeutic benefits in inflammatory conditions .
  • Antitumor Potential : Some studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis in tumor cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilicity (LogP = 3.0125), which facilitates membrane permeability.
  • Distribution : Its distribution is influenced by its molecular weight and lipophilicity, allowing it to reach various tissues effectively.
  • Metabolism : Metabolic pathways may involve enzymatic hydrolysis or oxidation, leading to active or inactive metabolites.
  • Excretion : The excretion route primarily involves renal clearance, although specific studies on its metabolites are still needed for comprehensive understanding .

Data Summary Table

PropertyValue
Molecular FormulaC10H13Cl2N3O2C_{10}H_{13}Cl_2N_3O_2
Molecular Weight278.14 g/mol
Density1.341 g/cm³
Boiling Point401.3 ºC
Flash Point196.5 ºC
LogP3.0125

Case Studies

  • Study on Antimicrobial Properties : A study published in PMC indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide-induced inflammation in mice, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6 .
  • Antitumor Activity Assessment : A recent investigation into the cytotoxic effects on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate?

  • Methodological Answer : The synthesis typically involves reacting 3,6-dichloropyridazine-4-methanamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or potassium carbonate). The reaction is conducted in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 6–12 hours. Post-reaction, the product is purified via column chromatography or recrystallization .
  • Key Considerations : Ensure exclusion of moisture to prevent hydrolysis of the carbamate group. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR in CDCl₃ to confirm tert-butyl (δ ~1.4 ppm) and pyridazine proton environments (δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated m/z: ~318.05).
  • X-ray Crystallography : For structural confirmation, use SHELX software to refine single-crystal data .

Q. What are the key safety considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does the electronic environment of the pyridazine ring influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine at position 6 is more reactive due to electron-withdrawing effects from the adjacent nitrogen, making it susceptible to nucleophilic displacement. For example, hydrazine selectively displaces Cl-6 over Cl-3 in dichloropyridazine derivatives. Computational studies (DFT) can predict reactivity by analyzing partial charges and frontier molecular orbitals .
  • Experimental Validation : Conduct competitive reactions with controlled nucleophiles (e.g., NH₃ vs. amines) and analyze products via HPLC or 35^{35}Cl NMR .

Q. What experimental strategies can resolve contradictions in reported reactivity patterns of dichloropyridazine derivatives under varying reaction conditions?

  • Methodological Answer :

  • Control Experiments : Systematically vary solvents (polar aprotic vs. protic), temperatures, and catalysts (e.g., Pd for cross-coupling).
  • Kinetic Analysis : Use in-situ IR or NMR to track reaction progress and identify intermediates.
  • Case Study : In acidic hydrolysis, conflicting reports on Cl-3 vs. Cl-6 substitution can be resolved by isolating intermediates (e.g., oxo-derivatives) and comparing their stability via thermal gravimetric analysis (TGA) .

Q. What methodologies are effective in analyzing the stability and decomposition pathways of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor degradation products via LC-MS and identify fragments (e.g., tert-butyl alcohol or pyridazine derivatives).
  • Mechanistic Insight : Under basic conditions, carbamate hydrolysis generates CO₂ and the corresponding amine. Use isotopic labeling (18^{18}O-H₂O) to trace oxygen incorporation in hydrolysis products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate

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